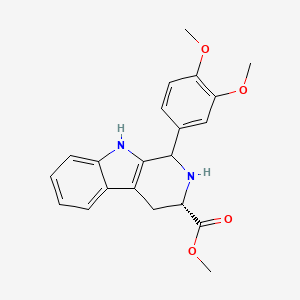

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE

Description

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE is a synthetic β-carboline derivative characterized by a tetrahydro-β-carboline core, a 3,4-dimethoxyphenyl substituent at position 1, and a methyl ester group at position 3. β-Carbolines are tricyclic indole alkaloids known for diverse pharmacological activities, including monoamine oxidase (MAO) inhibition, antiviral effects, and neuroprotective properties. The stereochemistry (3S) and substituents on the aromatic ring critically influence its biological interactions, particularly in modulating receptor binding affinity and metabolic stability.

Properties

IUPAC Name |

methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3/t16-,19?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBFFNNCFFBKKI-UCFFOFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction as the Primary Method

The Pictet-Spengler reaction between L-tryptophan methyl ester and 3,4-dimethoxybenzaldehyde under Brønsted acid catalysis represents the most widely employed synthesis. This one-pot condensation cyclizes the imine intermediate to form the tetrahydro-β-carboline core while establishing stereochemistry at C1 and C3.

-

Reactants :

-

L-Tryptophan methyl ester (10.76 g, 49.3 mmol)

-

3,4-Dimethoxybenzaldehyde (54.23 mmol)

-

Trifluoroacetic acid (TFA, 8 mL) in dichloromethane (70 mL)

-

-

Conditions :

-

Reaction stirred at 0°C for 5 minutes, then at room temperature for 4 days under nitrogen.

-

Work-up: Basification with NH₄OH, extraction with CH₂Cl₂, and drying over Na₂SO₄.

-

-

Yield : 17–92% after chromatographic purification (silica gel, CH₂Cl₂:CH₃OH 9:1).

The stereochemical outcome at C3 is dictated by the chiral center of L-tryptophan, preserving the (S)-configuration, while the C1 center arises from the aldehyde’s electronic and steric effects.

Diastereoselectivity and Kinetic Control

Strong Brønsted acids (e.g., TFA) favor kinetic control, producing cis-diastereomers (C1 and C3 substituents on the same face) due to stabilizing cation-π interactions between the protonated imine and the indole ring. For L-tryptophan derivatives, this results in predominant cis-selectivity (cis/trans > 95:5).

Key Factors Influencing Selectivity :

-

Acid Strength : TFA > HCl > AcOH (higher acidity enhances cis-selectivity).

-

Temperature : Lower temperatures (0°C vs. room temperature) improve kinetic control.

-

Solvent : Aprotic solvents (CH₂Cl₂) minimize side reactions compared to polar protic solvents.

Optimization of Reaction Conditions

Aldehyde Equivalency and Electronic Effects

Using 1.1 equivalents of 3,4-dimethoxybenzaldehyde relative to tryptophan ester ensures complete conversion while minimizing aldehyde dimerization. Electron-donating groups (e.g., methoxy) on the aldehyde enhance reaction rates by stabilizing the iminium intermediate.

Comparative Yields for Substituted Aldehydes :

| Aldehyde Substituent | Yield (%) | cis/trans Ratio |

|---|---|---|

| 3,4-Dimethoxy | 92 | 95:5 |

| 4-Nitro | 85 | 90:10 |

| Benzaldehyde | 78 | 87:13 |

Ester Group Impact on Stereocontrol

The methyl ester at C3 plays a dual role:

-

Steric Guidance : Restricts rotational freedom during cyclization, favoring cis-diastereomers.

-

Electronic Effects : The electron-withdrawing ester stabilizes the transition state via conjugation.

| Ester Group | cis/trans Ratio | Yield (%) |

|---|---|---|

| Methyl | 95:5 | 92 |

| Allyl | 97:3 | 89 |

| Benzyl | 85:15 | 81 |

Purification and Isolation

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography (silica gel, CH₂Cl₂:CH₃OH gradient) to resolve cis- and trans-diastereomers. The cis-isomer typically elutes first due to reduced polarity from intramolecular H-bonding between the C3 ester and N9 hydrogen.

Typical Chromatographic Conditions :

-

Column : Silica gel 60 (230–400 mesh)

-

Eluent : CH₂Cl₂:CH₃OH (95:5 → 90:10)

-

Recovery : >90% for cis-isomer

Crystallization-Induced Diastereomer Transformation

Prolonged storage of diastereomeric mixtures in methanol induces dynamic epimerization, enriching the cis-isomer through preferential crystallization. This method achieves >99% diastereomeric excess after three recrystallizations.

Structural Characterization

Spectroscopic Analysis

-

δ 9.22 (brs, 1H, N9-H)

-

δ 6.82–7.25 (m, 6H, aromatic H)

-

δ 5.59 (s, 1H, C1-H)

-

δ 3.77 (s, 3H, COOCH₃)

-

δ 3.74 (s, 6H, OCH₃)

-

δ 169.1 (COOCH₃)

-

δ 148.9, 147.2 (OCH₃-substituted C)

-

δ 53.2 (C3)

-

3209 (N-H stretch)

-

1726 (C=O ester)

X-ray Crystallography

Although no crystal structure of the title compound is reported, analogous cis-1-aryl-tetrahydro-β-carbolines show:

Alternative Synthetic Approaches

Bischler-Napieralski Reaction

While traditionally used for β-carbolines, this method requires subsequent reduction (e.g., NaBH₄) to access tetrahydro derivatives, introducing additional steps and lower yields (~50%) compared to the Pictet-Spengler route.

Enzymatic Synthesis

Pictet–Spenglerases (e.g., strictosidine synthase) catalyze asymmetric cyclizations in aqueous media, but substrate scope limitations hinder application to 3,4-dimethoxyphenyl derivatives.

Scalability and Industrial Considerations

Kilogram-scale synthesis (Scheme 1 in) achieves 80% yield via:

Chemical Reactions Analysis

Types of Reactions

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

Neuropharmacological Applications

1.1. GABA Receptor Modulation

Beta-carbolines are known for their interactions with gamma-aminobutyric acid (GABA) receptors. Methyl beta-carboline-3-carboxylate has been studied for its role as a negative allosteric modulator of GABA_A receptors. Research indicates that this compound can antagonize the effects of benzodiazepines, thereby influencing anxiety and seizure thresholds .

1.2. Behavioral Studies

Studies involving methyl beta-carboline-3-carboxylate have demonstrated its effects on social interaction and anxiety-related behaviors in animal models. For instance, intraperitoneal injections of this compound reduced social interaction in rats, suggesting an anxiogenic effect mediated through specific brain regions like the nucleus raphé dorsalis .

1.3. Convulsant Properties

The compound exhibits proconvulsant actions under certain conditions, indicating its potential utility in studying seizure mechanisms. It has been shown to lower the threshold for inducing convulsions in experimental models, providing insights into its pharmacological profile .

Oncological Applications

2.1. Anti-Cancer Activities

Recent studies have highlighted the anti-cancer potential of beta-carboline derivatives, including methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. Research into related compounds suggests that they may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as p38/MAPK .

2.2. Mechanistic Insights

In vitro studies have shown that beta-carbolines can disrupt oxidative homeostasis in cancer cells, leading to increased apoptosis rates. For instance, ethyl beta-carboline-3-carboxylate has been linked to significant cytotoxic effects on cervical cancer cells by activating stress response pathways and enhancing ROS levels . This suggests that this compound may share similar pathways worth exploring.

Comparative Data Table

| Application Area | Compound | Mechanism of Action | Key Findings |

|---|---|---|---|

| Neuropharmacology | Methyl Beta-Carboline-3-Carboxylate | GABA_A receptor antagonist | Reduces social interaction; proconvulsant effects |

| Oncology | Ethyl Beta-Carboline-3-Carboxylate | Induces apoptosis via ROS | Significant cytotoxicity in cervical cancer cells |

Case Studies and Research Findings

Case Study 1: GABAergic Modulation

A study demonstrated that systemic administration of methyl beta-carboline-3-carboxylate resulted in altered GABAergic transmission in rat models, affecting both behavioral responses and seizure susceptibility .

Case Study 2: Cancer Cell Apoptosis

Research focusing on ethyl beta-carboline-3-carboxylate revealed its ability to induce apoptosis in SiHa cervical cancer cells through ROS-mediated pathways and activation of the p38/MAPK signaling cascade . This highlights the potential for similar applications with methyl derivatives.

Mechanism of Action

The mechanism of action of METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs differ in substituent groups, stereochemistry, and molecular topology, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of three closely related β-carboline derivatives:

Table 1: Structural and Molecular Comparison

Substituent Effects on Bioactivity

- 3,4-Dimethoxyphenyl vs. 3,4-Methylenedioxyphenyl: The target compound’s 3,4-dimethoxyphenyl group introduces two methoxy (–OCH₃) groups, increasing electron-donating capacity and lipophilicity compared to the methylenedioxy (–O–CH₂–O–) group in .

- Unsubstituted Analog :

The hydrochloride salt in lacks aromatic substituents, resulting in reduced steric hindrance and weaker receptor binding. This simplification often correlates with diminished pharmacological potency but improved aqueous solubility.

Stereochemical Influence

The (3S) configuration in the target compound and contrasts with the (1R,3R) diastereomer in . Stereochemistry dictates spatial orientation of functional groups, affecting interactions with chiral binding pockets in enzymes like MAO. For example, (3S) isomers often exhibit higher selectivity for MAO-B over MAO-A.

Research Findings and Implications

MAO Inhibition Studies

β-Carbolines with 3,4-dimethoxy or methylenedioxy substituents demonstrate potent MAO-B inhibition (IC₅₀ values < 1 μM), making them candidates for neurodegenerative disease therapy.

Antiviral Activity

Methylenedioxy-substituted β-carbolines (e.g., ) show moderate activity against RNA viruses, likely due to interference with viral replication machinery.

Biological Activity

Methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a beta-carboline core structure with a methoxy-substituted phenyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 253.34 g/mol. The presence of the dimethoxyphenyl group is significant as it enhances the lipophilicity and biological activity of the compound.

1. Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, a related compound demonstrated significant inhibitory activity against Plasmodium falciparum, with an IC50 value below 1 μg/mL in vitro. The mechanism appears to involve interference with the parasite's metabolic pathways, making it a candidate for further development as an antimalarial agent .

2. Neuropharmacological Effects

Beta-carbolines are known to interact with GABA receptors, influencing neurotransmitter release and exhibiting anxiolytic or convulsant properties depending on their structure. This compound may similarly modulate GABAergic activity, potentially offering therapeutic benefits in anxiety and seizure disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound likely binds to central benzodiazepine receptors similar to other beta-carbolines, influencing GABAergic neurotransmission.

- Reactive Oxygen Species (ROS) : It may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

- Inhibition of Enzymatic Pathways : Beta-carbolines may inhibit specific metabolic enzymes in parasites like Plasmodium, disrupting their growth and replication.

Case Studies and Research Findings

Q & A

Basic Question: What are the recommended spectroscopic and chromatographic methods for characterizing the structural purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the stereochemistry at the 3S position and verify substituents on the phenyl and tetrahydro-beta-carboline moieties. Compare chemical shifts with analogous compounds, such as phenylmethyl tetrahydroisoquinolinecarboxylate derivatives (C19H21NO4, ).

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve enantiomers or diastereomers.

- Mass Spectrometry (MS): Perform ESI-MS or MALDI-TOF to confirm molecular weight (e.g., 327.37 g/mol for similar compounds ) and fragmentation patterns.

Basic Question: How can researchers optimize synthetic routes to improve yield and enantiomeric excess?

Methodological Answer:

- Route Design: Start with a retrosynthetic analysis focusing on the beta-carboline core. Use Pd-catalyzed cross-coupling for introducing the 3,4-dimethoxyphenyl group (see triazole derivative synthesis strategies ).

- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during esterification or cyclization steps.

- Purification: Utilize recrystallization in ethanol/water mixtures or silica gel chromatography with ethyl acetate/hexane gradients. Monitor enantiomeric excess via chiral HPLC .

Advanced Question: How does stereochemistry at the 3S position influence biological activity, and what methods validate enantiomer-specific interactions?

Methodological Answer:

- Comparative Bioassays: Synthesize both (3S) and (3R) enantiomers and test against targets (e.g., serotonin receptors). Use radioligand binding assays to quantify affinity differences.

- Molecular Dynamics (MD) Simulations: Model interactions between the 3S enantiomer and binding pockets (e.g., hydrophobic residues in enzyme active sites). Compare docking scores with experimental IC50 values .

- X-ray Crystallography: Co-crystallize the compound with its target protein to resolve binding modes. Refer to structural data from analogous compounds (e.g., chromeno-pyrrole carboxylates ).

Advanced Question: What experimental frameworks are recommended for resolving contradictions in reported pharmacological data?

Methodological Answer:

- Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines). Use statistical tools (e.g., ANOVA) to assess reproducibility.

- Dose-Response Curves: Replicate studies with standardized protocols (e.g., EC50 measurements in triplicate) and compare with conflicting data.

- Cross-Validation: Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) approaches to confirm mechanism-of-action .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Hazard Mitigation: Refer to GHS classifications (e.g., H302 for oral toxicity, H315 for skin irritation ). Store in airtight containers away from oxidizers.

- Emergency Procedures: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the SDS .

Advanced Question: How can computational modeling predict environmental fate and ecological risks?

Methodological Answer:

- QSPR Models: Use quantitative structure-property relationship (QSPR) tools to estimate biodegradability (e.g., BIOWIN) and soil adsorption (Koc).

- Environmental Simulation: Design microcosm experiments to study hydrolysis/photolysis rates under varying pH and UV conditions (see INCHEMBIOL project frameworks ).

- Toxicity Prediction: Apply ECOSAR or TEST software to predict acute/chronic toxicity in aquatic organisms. Validate with Daphnia magna or algae growth inhibition assays .

Advanced Question: What strategies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer during cyclization steps. Monitor enantiopurity in real-time with inline IR spectroscopy.

- Design of Experiments (DoE): Use factorial designs to optimize parameters (temperature, catalyst loading) for large batches.

- Crystallization Engineering: Explore polymorph screening to isolate the desired enantiomer via seeded crystallization .

Basic Question: How should researchers design stability studies under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS.

- Long-Term Stability: Store samples at -20°C, 4°C, and 25°C. Test purity monthly over 12–24 months using validated HPLC methods .

Advanced Question: What methodologies elucidate the compound’s mechanism in modulating neurotransmitter pathways?

Methodological Answer:

- Electrophysiology: Perform patch-clamp recordings on neuronal cells to assess effects on ion channels (e.g., GABA_A receptors).

- Neurotransmitter Release Assays: Use HPLC-ECD to quantify dopamine/serotonin levels in synaptosomal preparations.

- Knockout Models: Employ CRISPR-edited cell lines to confirm target specificity (e.g., MAO inhibition ).

Advanced Question: How can researchers reconcile discrepancies between computational binding predictions and experimental results?

Methodological Answer:

- Ensemble Docking: Run multiple MD trajectories to account for protein flexibility. Compare consensus poses with crystallographic data .

- Free Energy Perturbation (FEP): Calculate binding free energy differences between predicted and observed interactions.

- Experimental Validation: Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) to test computational hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.